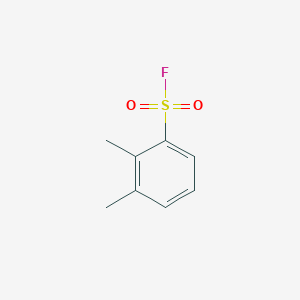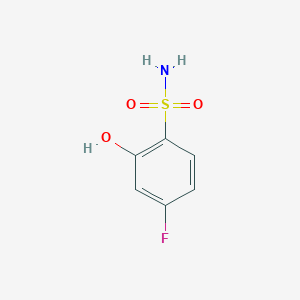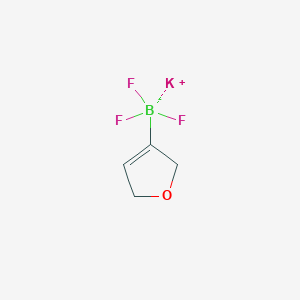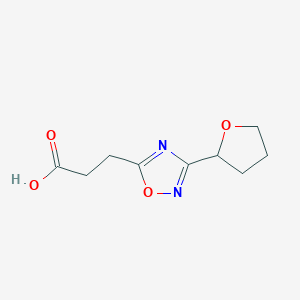
3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, an oxadiazole ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The tetrahydrofuran and oxadiazole rings are then coupled through a series of reactions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring may yield lactones, while reduction of the oxadiazole ring could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes involved in the metabolism of oxadiazole and tetrahydrofuran derivatives. It can also serve as a ligand in the study of receptor-ligand interactions.
Medicine
Medically, this compound has potential applications as a drug candidate due to its ability to interact with biological targets. Its structure allows for the modulation of various biological pathways, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of polymers and materials with unique properties. Its incorporation into polymer chains can impart desirable characteristics such as increased stability, flexibility, and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Tetrahydrofuran-2-yl)propanoic acid: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity and biological activity.
3-(1,2,4-Oxadiazol-5-yl)propanoic acid: Lacks the tetrahydrofuran ring, which may reduce its solubility and bioavailability.
3-(3-(Tetrahydrofuran-2-yl)-1,2,4-triazol-5-yl)propanoic acid: Similar structure but with a triazole ring instead of an oxadiazole ring, which can alter its reactivity and biological properties.
Uniqueness
The uniqueness of 3-(3-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid lies in its combination of the tetrahydrofuran and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O4/c12-8(13)4-3-7-10-9(11-15-7)6-2-1-5-14-6/h6H,1-5H2,(H,12,13) |
Clé InChI |
KPUXMZLDLROCEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=NOC(=N2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



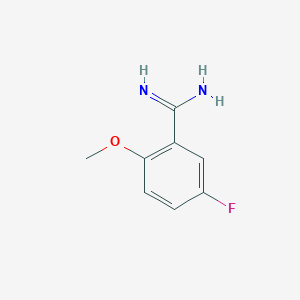
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
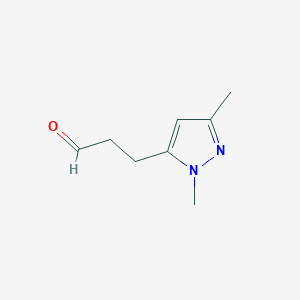
![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13520564.png)
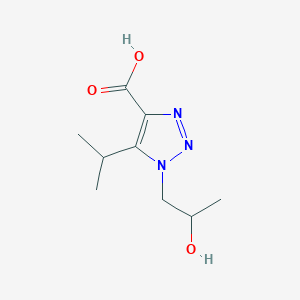
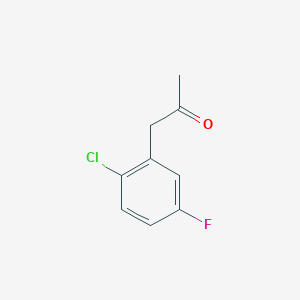
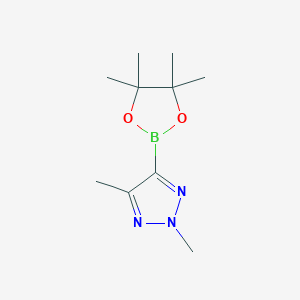
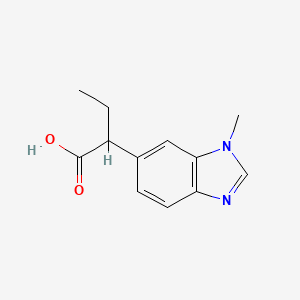
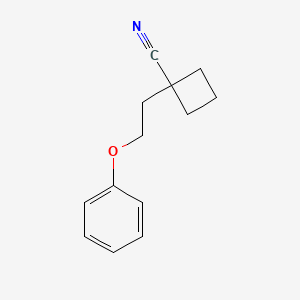
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
